3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Overview
Description
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with chloro, methoxy, and phenoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple stepsThe final step involves the addition of the prop-2-enyl group under specific conditions, such as the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the phenoxyethoxy and prop-2-enyl groups.
4-Chloro-3-methoxybenzaldehyde: Another similar compound with slight structural differences.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares the methoxybenzaldehyde core but has different substituents.
Uniqueness
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenoxyethoxy and prop-2-enyl groups differentiates it from simpler benzaldehyde derivatives, making it a valuable compound for specialized research and industrial applications.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-3-6-15-7-4-5-8-17(15)23-9-10-24-19-16(20)11-14(13-21)12-18(19)22-2/h3-5,7-8,11-13H,1,6,9-10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWSXPYERYCAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=CC=CC=C2CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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